

The Expanding Therapeutic Horizon of Enzalutamide Beyond Prostate Cancer: A Technical Review

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Compound of Interest

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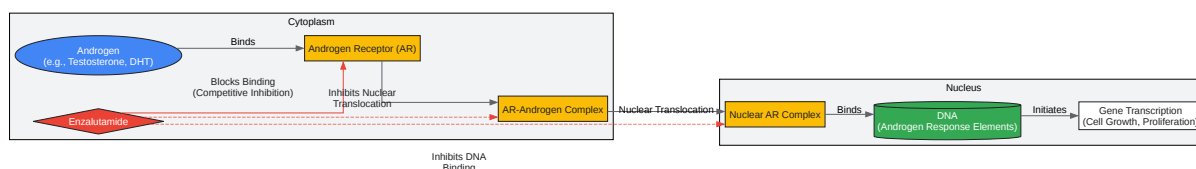
Exploring the Anti-Tumor Activity of the Androgen Receptor Antagonist, **Enzalutamide**, in Non-Prostate Malignancies

Once firmly established in the therapeutic landscape of prostate cancer, the potent androgen receptor (AR) inhibitor **enzalutamide** is now being investigated across a spectrum of non-prostate cancers. This technical guide provides an in-depth analysis of the current evidence, detailing the mechanism of action, clinical trial data, and experimental protocols underlying the exploration of **enzalutamide** as a targeted therapy in various AR-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Enzalutamide is a second-generation, orally available, small-molecule AR antagonist.[1] Unlike first-generation antiandrogens, **enzalutamide** boasts a multi-faceted mechanism of action that comprehensively disrupts AR signaling.[2][3] It competitively inhibits the binding of androgens to the AR with a significantly higher affinity than older agents like bicalutamide.[4][5] Beyond simple receptor blockade, **enzalutamide** also prevents the nuclear translocation of the AR, impedes the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins necessary for the transcription of AR target genes. This thorough shutdown of the AR signaling

cascade ultimately leads to decreased proliferation and increased apoptosis in AR-dependent cancer cells.



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Figure 1: **Enzalutamide**'s multi-faceted inhibition of the androgen receptor signaling pathway.

Clinical Investigations in Non-Prostate Cancers

The rationale for investigating **enzalutamide** in other cancers stems from the frequent expression of the AR in various tumor types, suggesting a potential role for androgen-driven signaling in their pathogenesis and progression. Clinical trials have been initiated in several malignancies, with varying degrees of success.

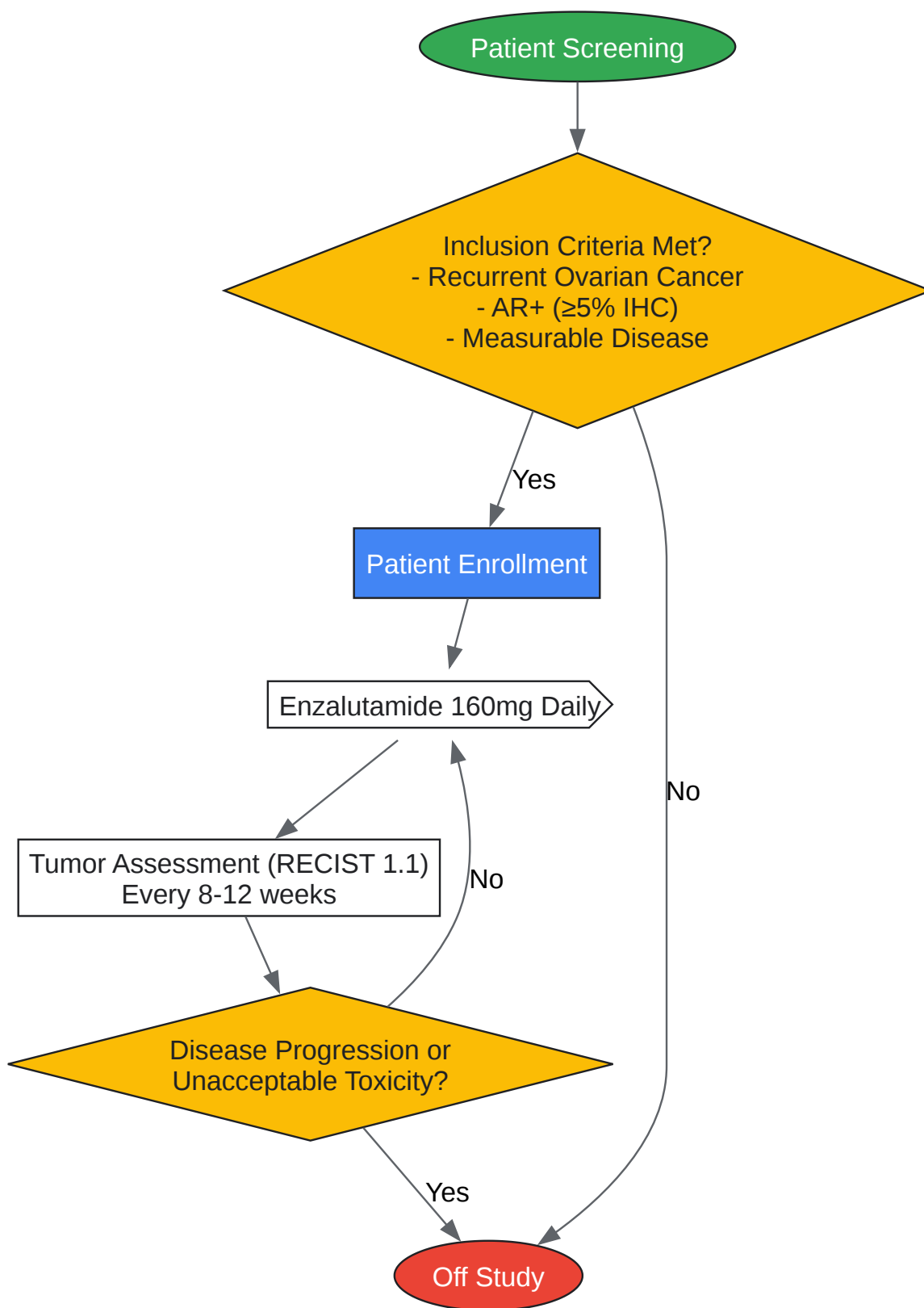
Ovarian Cancer

The androgen receptor is expressed in a significant proportion of epithelial ovarian cancers. Preclinical studies demonstrated that **enzalutamide** could suppress the growth of AR-positive ovarian cancer cell lines and xenografts. This prompted clinical evaluation.

Table 1: Summary of Key Clinical Trial Data for **Enzalutamide** in Ovarian Cancer

Trial Identifier/Phase	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
Phase II	Recurrent, AR-positive epithelial ovarian cancer (n=59)	Enzalutamide 160 mg daily	Progression-Free Survival at 6 months (PFS6)	PFS6 rate of 22% (19.8% in high-grade serous, 38.5% in low-grade serous).
NCT01974765 (Phase II)	AR-positive ovarian, fallopian tube, or primary peritoneal cancer (1-3 prior therapies)	Enzalutamide 160 mg daily	Complete or Partial Response (CR/PR) or PFS \geq 6 months	The primary endpoint was to estimate the proportion of women achieving a CR/PR or surviving progression-free for at least 6 months.

- **Patient Selection:** Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer with AR expression of \geq 5% by immunohistochemistry (IHC) were eligible. Patients must have had measurable disease according to RECIST 1.1 criteria.
- **Treatment:** **Enzalutamide** was administered orally at a dose of 160 mg once daily. Treatment cycles were 28 days, and patients continued therapy until disease progression or unacceptable toxicity.
- **Assessments:** Tumor assessments were performed at baseline and every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Response was evaluated using RECIST 1.1 criteria. Adverse events were graded according to CTCAE v4.0.
- **Correlative Studies:** Optional tumor biopsies could be performed at baseline and upon progression to evaluate changes in AR expression. Serum levels of testosterone and estradiol were also monitored.



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Figure 2: Generalized workflow for a Phase II clinical trial of **enzalutamide** in ovarian cancer.

Salivary Gland Cancer

A subset of salivary gland cancers, particularly salivary duct carcinomas, are known to express the androgen receptor. This has made AR-targeted therapy an attractive investigational strategy.

Table 2: Summary of Key Clinical Trial Data for **Enzalutamide** in Salivary Gland Cancer

Trial Identifier/Phase	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
Alliance A091404 (Phase II)	Locally advanced/unresectable or metastatic AR-positive salivary gland cancer (n=46)	Enzalutamide 160 mg daily	Best Overall Response Rate (ORR)	Confirmed ORR of 4.3% (2 patients). Median PFS was 5.6 months, and median OS was 17.0 months.

- Patient Selection: Patients with locally advanced/unresectable or metastatic AR-positive salivary gland cancers were enrolled.
- Treatment: **Enzalutamide** was administered orally at a dose of 160 mg once daily in 28-day cycles.
- Primary Endpoint: The primary endpoint was the best overall response rate per RECIST v1.1 within the first eight cycles.
- Secondary Endpoints: Secondary endpoints included progression-free survival, overall survival, and safety.

Endometrial Cancer

Androgen receptor expression is also observed in endometrial cancers, particularly the endometrioid subtype, providing a rationale for investigating AR antagonists.

Table 3: Summary of Key Clinical Trial Data for **Enzalutamide** in Endometrial Cancer

Trial Identifier/Phase	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
ENPAC (Phase II)	Advanced-stage or recurrent endometrioid endometrial cancer (n=35 evaluable)	Enzalutamide in combination with carboplatin and paclitaxel	Objective Response Rate (ORR), PFS6	ORR of 71%. PFS6 rate of 83%.

Preclinical studies in a genetic mouse model of endometrioid endometrial carcinoma showed that short-term treatment with **enzalutamide** could reduce tumor burden through increased apoptosis. However, prolonged single-agent administration led to increased tumor burden, suggesting that combination therapies may be more effective.

Bladder Cancer

Preclinical evidence has suggested a role for AR signaling in promoting bladder cancer progression, supporting the investigation of AR antagonists.

Table 4: Summary of Key Clinical Trial Data for **Enzalutamide** in Bladder Cancer

Trial Identifier/Phase	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
Phase I	Recurrent non-muscle-invasive bladder cancer (NMIBC) with marker tumors (n=6)	Enzalutamide 160 mg daily for four weeks	Feasibility and Efficacy (cystoscopic evaluation)	The treatment was well-tolerated with no grade 2 or higher adverse events. No clinical response was observed; 3 patients had stable disease and 3 had disease progression.

Pancreatic Cancer

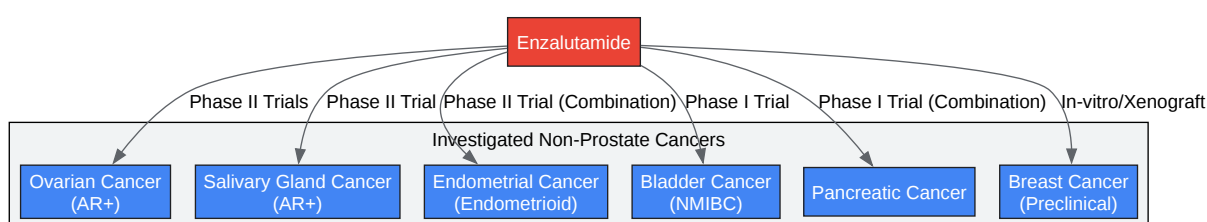
The potential role of sex steroid hormones in the growth of pancreatic cancer has led to early-phase clinical trials of **enzalutamide** in this setting.

Table 5: Summary of Key Clinical Trial Data for **Enzalutamide** in Pancreatic Cancer

Trial Identifier/Phase	Patient Population	Treatment Regimen	Key Efficacy Endpoints	Results
NCT02138383 (Phase I)	Advanced pancreatic cancer (n=24)	Enzalutamide (80 mg or 160 mg daily) in combination with gemcitabine and nab-paclitaxel	Safety, Tolerability, Maximum Tolerated Dose (MTD)	The combination was found to be safe and tolerable. Median OS was 9.73 months and median PFS was 7.53 months.

Breast Cancer (Preclinical)

The androgen receptor is widely expressed in breast cancers, including a significant portion of HER2-positive and triple-negative breast cancers (TNBC). Preclinical in-vitro studies have shown that **enzalutamide** can inhibit the proliferation of HER2-positive breast cancer cells. Furthermore, a synergistic inhibitory effect was observed when **enzalutamide** was combined with trastuzumab or everolimus. In xenograft models of estrogen receptor-positive (ER+)/AR+ breast cancer, **enzalutamide** was as effective as tamoxifen in inhibiting estrogen-driven tumor growth.



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Figure 3: Overview of **enzalutamide**'s investigation in various non-prostate cancers.

Future Directions and Conclusion

The investigation of **enzalutamide** in non-prostate cancers is an evolving field. While promising activity has been observed, particularly in combination therapies for endometrial cancer and in a subset of patients with ovarian cancer, the efficacy as a monotherapy in other settings, such as salivary gland and bladder cancer, appears limited.

Key future directions will involve:

- **Biomarker Development:** Identifying predictive biomarkers beyond simple AR expression to select patients most likely to respond.

- Combination Strategies: Exploring rational combinations of **enzalutamide** with chemotherapy, other targeted agents, or immunotherapy to enhance efficacy and overcome resistance.
- Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to **enzalutamide** in these diverse tumor types.

In conclusion, **enzalutamide**'s potent and specific mechanism of action against the androgen receptor provides a strong rationale for its exploration beyond prostate cancer. While the journey to establish its role in other malignancies is ongoing, the preliminary data underscore the potential of AR-targeted therapy in a broader oncologic context. Continued research and well-designed clinical trials are crucial to fully define the therapeutic utility of **enzalutamide** in these new indications.

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